molecular formula C25H40Cl2N4O3 B607353 N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride

Cat. No.: B607353
M. Wt: 515.5 g/mol
InChI Key: QCHZLIPYCYHFLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EPZ020411 2HCl involves multiple steps, starting from the preparation of intermediate compounds. The key steps include the formation of the pyrazole ring and the subsequent attachment of various functional groups to achieve the desired molecular structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of EPZ020411 2HCl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, automated reaction systems, and stringent quality control measures to maintain consistency and high purity levels .

Chemical Reactions Analysis

Types of Reactions: EPZ020411 2HCl primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of EPZ020411 2HCl, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .

Scientific Research Applications

EPZ020411 2HCl has a wide range of applications in scientific research:

Mechanism of Action

EPZ020411 2HCl exerts its effects by selectively inhibiting PRMT6, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This inhibition leads to a decrease in the methylation of specific substrates, such as histone H3 at arginine 2 (H3R2), thereby affecting gene expression and cellular functions. The molecular targets and pathways involved include the regulation of chromatin structure and transcriptional activity.

Comparison with Similar Compounds

EPZ020411 2HCl is unique due to its high selectivity and potency towards PRMT6 compared to other similar compounds. Some similar compounds include:

    GSK126: A selective inhibitor of EZH2, another histone methyltransferase.

    Tazemetostat (EPZ-6438): An inhibitor of EZH2 with applications in cancer research.

    Pinometostat (EPZ5676): Targets DOT1L, a histone methyltransferase involved in leukemia.

EPZ020411 2HCl stands out due to its specificity for PRMT6 and its effectiveness in reducing H3R2 methylation, making it a valuable tool in epigenetic research and potential therapeutic applications.

Properties

Molecular Formula

C25H40Cl2N4O3

Molecular Weight

515.5 g/mol

IUPAC Name

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C25H38N4O3.2ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);2*1H

InChI Key

QCHZLIPYCYHFLI-UHFFFAOYSA-N

SMILES

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl

Canonical SMILES

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EPZ020411;  EPZ-020411;  EPZ 020411;  EPZ020411 HCl;  EPZ020411 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 2
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 4
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride

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